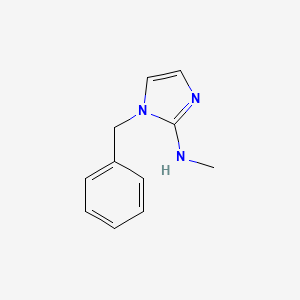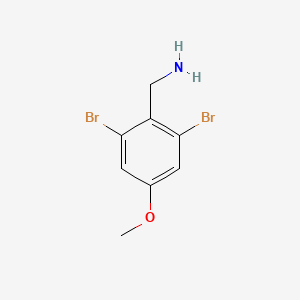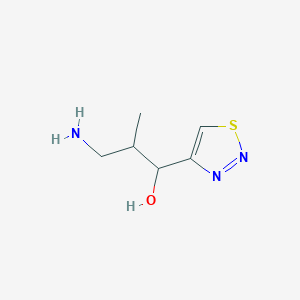
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ammonia to form the desired product . Another method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium azide, followed by reduction to yield the target compound .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins involved in DNA replication, leading to the inhibition of cell growth and proliferation . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and good liposolubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure and has similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with comparable properties and applications.
Uniqueness
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives .
Eigenschaften
Molekularformel |
C6H11N3OS |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(thiadiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3OS/c1-4(2-7)6(10)5-3-11-9-8-5/h3-4,6,10H,2,7H2,1H3 |
InChI-Schlüssel |
HCJFBYPBRDWVNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CSN=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






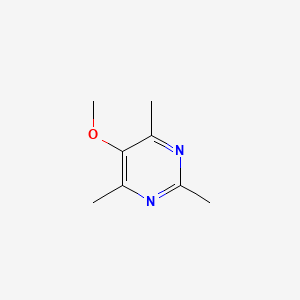
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
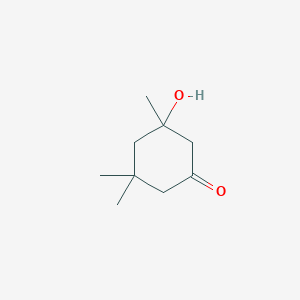

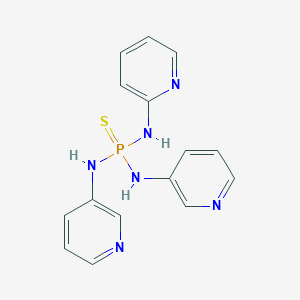
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)

